[1-(2-Methoxyphenyl)-2-phenylethyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl magnesium bromide with diphenylphosphinic chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, 1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can bind to metal ions and form coordination complexes, which can then participate in various catalytic and biochemical processes. The pathways involved include electron transfer and molecular recognition, which are crucial for its activity in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Diphenylphosphinic chloride: A precursor in the synthesis of various phosphine compounds.
Methoxyphenyl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
1-(2-Methoxyphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is unique due to its combination of a methoxyphenyl group and a diphenylphosphane moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in forming stable complexes with transition metals and its potential bioactivity.
Properties
CAS No. |
62754-70-5 |
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Molecular Formula |
C27H25O2P |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(1-diphenylphosphoryl-2-phenylethyl)-2-methoxybenzene |
InChI |
InChI=1S/C27H25O2P/c1-29-26-20-12-11-19-25(26)27(21-22-13-5-2-6-14-22)30(28,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20,27H,21H2,1H3 |
InChI Key |
ABOWGUOQTZBQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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